Chondrillasterol

Description

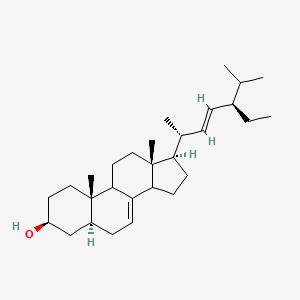

Structure

2D Structure

3D Structure

Properties

CAS No. |

481-17-4 |

|---|---|

Molecular Formula |

C29H48O |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/b9-8+/t20-,21+,22+,23+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

JZVFJDZBLUFKCA-INYURWPISA-N |

SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |

Isomeric SMILES |

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |

Appearance |

Solid powder |

melting_point |

174.5-175.5°C |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-hydroxy-4-methoxybenzone 2-hydroxy-4-methoxybenzophenone benzophenone-3 Eusolex 4360 Eusolex-4360 HMBP cpd oxybenzone Solba |

Origin of Product |

United States |

Occurrence, Distribution, and Chemotaxonomic Significance of Chondrillasterol

Phylogenetic Distribution and Natural Sources of Chondrillasterol

This compound has been identified in various organisms, ranging from terrestrial plants to marine microalgae and invertebrates.

This compound has been reported in terrestrial plants, including species belonging to the Asteraceae and Fabaceae families. mdpi-res.comethnobiology.org These families are known for their rich diversity of secondary metabolites, including various sterols. While the search results confirm the presence of these plant families in relevant studies, specific details about the role or concentration of this compound within these terrestrial sources were not extensively detailed in the provided snippets.

This compound is notably prevalent in marine organisms, particularly algae and phytoplankton. Green macroalgae, for instance, are known to contain this compound among other sterols like poriferasterol (B1240314) and ergosterol. mdpi.com Freshwater microalgae species, such as Scenedesmus quadricauda, have been characterized by the presence of this compound, fungisterol, and 22-dihydrothis compound. oup.comnih.govplos.org The sterol composition of microalgae can vary significantly between species and can be influenced by environmental conditions like light intensity and phosphorus supply. nih.govplos.org Marine sponges have also been identified as sources of this compound, with it being a predominant constituent in species like Agelas mauritiana. capes.gov.br

Table 1: Examples of Organisms Containing this compound

| Organism Type | Examples | Notes |

| Terrestrial Plants | Asteraceae, Fabaceae families | Presence reported. mdpi-res.comethnobiology.org |

| Marine Macroalgae | Green macroalgae | Contains this compound among other sterols. mdpi.com |

| Freshwater Microalgae | Scenedesmus quadricauda, Chlamydomonas reinhardtii | Characterized by this compound and related sterols. oup.comnih.govplos.org |

| Marine Sponges | Agelas mauritiana | Identified as a predominant constituent. capes.gov.br |

Presence in Terrestrial Flora (e.g., Asteraceae, Fabaceae Families)

Chemotaxonomic Utility of this compound as a Biochemical Marker

The distinct sterol profiles of different organisms, including the presence and abundance of this compound, have been explored for their utility in chemotaxonomy – the classification of organisms based on their chemical composition. frontiersin.orgnih.govnih.gov

Sterol composition, including this compound, has proven useful in differentiating between algal species. For example, studies have categorized Chlorella isolates based on their sterol profiles, with some groups characterized by high proportions of this compound and fungisterol. researchgate.net While fatty acid profiles of algae within the same class can be quite similar, sterol profiles can show clear differences between species, even within the same class. nih.gov The heterogeneity of sterol composition within algal classes suggests its potential for distinguishing different genera. researchgate.netjyu.fi

Sterols, alongside fatty acids and carotenoids, serve as chemotaxonomic markers for characterizing phytoplankton communities. frontiersin.orgnih.govresearchgate.netjyu.firesearchgate.net Analyzing the sterol composition can provide additional information on the structure of phytoplankton communities and the biochemical quality of seston for the aquatic food web. frontiersin.orgnih.gov Studies have shown that sterol composition can differ significantly between phytoplankton classes. frontiersin.orgresearchgate.net While sterols alone may not always perfectly separate all phytoplankton groups, their use in combination with other biomarkers like fatty acids and carotenoids can enhance the accuracy of phytoplankton composition modeling and aid in distinguishing different genera within a group. researchgate.netjyu.fi

Table 2: Chemotaxonomic Applications of Sterols in Algae

| Application | Description |

| Species Differentiation within Algal Taxa | Using distinct sterol profiles, including this compound, to distinguish between closely related algal species. researchgate.net |

| Phytoplankton Community Characterization | Employing sterol analysis as a biomarker to understand the composition and structure of phytoplankton assemblages. frontiersin.orgnih.govresearchgate.netjyu.firesearchgate.net |

| Assessing Biochemical Food Quality of Seston | Utilizing sterol profiles to evaluate the nutritional value of phytoplankton for herbivorous consumers. frontiersin.orgnih.gov |

Table 3: Average Percentage of this compound and 22-Dihydrothis compound in Selected Phytoplankton Classes

| Phytoplankton Class | This compound (%) (Mean) | 22-Dihydrothis compound (%) (Mean) | Source |

| Chlorophyceae | 12.8 | 24.7 | researchgate.net |

| Trebouxiophyceae | 11.3 | 8.3 | researchgate.net |

Note: Data extracted from a study analyzing multiple strains within each class. researchgate.net

Biosynthetic Pathways and Metabolic Dynamics of Chondrillasterol

Elucidation of the Primary Biosynthetic Route: Sterol Genesis

Sterol biosynthesis originates from the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the fundamental five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov In most eukaryotes, the MVA pathway in the cytosol is the primary source for sterol precursors. researchgate.netnih.gov

Precursor Metabolism: From Isoprenic Units to Oxidosqualene

The isoprenoid units, IPP and DMAPP, are sequentially condensed to form longer prenyl pyrophosphates. Two molecules of farnesyl diphosphate (a C15 precursor) undergo a reductive condensation catalyzed by squalene (B77637) synthase (SQS) to yield squalene, a 30-carbon acyclic triterpene. nih.govbioone.org Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256) (squalene oxide). nih.govontosight.ai The (S)-isomer of 2,3-oxidosqualene is the specific substrate for the subsequent cyclization step in sterol biosynthesis. ontosight.ai

Enzymatic Cyclization and Sterol Skeleton Formation (e.g., Cycloartenol (B190886) Synthase Activity)

The cyclization of 2,3-oxidosqualene is a pivotal step that determines the basic sterol skeleton. In photosynthetic organisms, including plants and algae, this cyclization is primarily catalyzed by cycloartenol synthase (CAS), leading to the formation of cycloartenol. bioone.orgplos.orgresearchgate.net Cycloartenol is a tetracyclic triterpene characterized by a cyclopropane (B1198618) ring at the C-9,19 position. bioone.org This contrasts with the lanosterol (B1674476) synthase-catalyzed cyclization found in animals and fungi, which produces lanosterol. bioone.orgresearchgate.net The formation of cycloartenol from 2,3-oxidosqualene involves a complex series of cyclizations, rearrangements, and deprotonations. mdpi.com

Stereochemical Aspects and Alkylation at the C-24 Position in Chondrillasterol Biosynthesis

A defining characteristic of this compound and other phytosterols (B1254722) is the alkylation at the C-24 position of the side chain. foodb.caoup.com This process involves the addition of one or two methyl groups, typically originating from S-adenosylmethionine (AdoMet), catalyzed by sterol C-24 methyltransferases (SMTs). oup.comnih.gov The stereochemistry at C-24 can be either α or β, leading to different sterols. frontiersin.org this compound possesses a 24β-ethyl group. ontosight.ai

The biosynthesis of the 24β-ethyl side chain, as found in this compound and poriferasterol (B1240314), involves a mechanism where a second methyl group attacks the C-28 of a 24-methylenecycloartanol (B74860) intermediate. rsc.organnualreviews.org This is followed by a stereospecific 1,2-hydride migration from C-25 back to C-24 and the elimination of a hydrogen from one of the methyl groups at C-25 to form a Δ25-sterol. rsc.org Subsequent stereospecific protonation at C-25 leads to the formation of the 24β-ethyl-25-saturated side chain. rsc.org Studies using labeled precursors like [1,2-13C2]- and [2-13C2H3]-acetate have provided insights into the stereochemical details of this alkylation process in organisms that produce 24β-ethylsterols. rsc.orgrsc.org

Metabolic Transformations and Turnover Mechanisms in this compound-Producing Organisms

Sterol Metabolic Fluxes in Marine Ecosystems

Sterols, including this compound found in marine organisms like certain algae and sponges, play crucial roles in marine ecosystems. ontosight.aiplos.org They are essential components of cell membranes and can serve as biomarkers for tracking trophic relationships and carbon flow in marine food webs. nih.govcopernicus.org The composition and content of sterols in marine phytoplankton can vary with environmental conditions, potentially impacting the transfer of essential lipids to higher trophic levels. copernicus.orgbiorxiv.org Parasitic chytrids in aquatic ecosystems, for instance, can synthesize sterols de novo, providing a source of these nutrients for grazers even when their phytoplankton hosts lack them, thereby enhancing carbon and energy fluxes. nih.gov

Enzymatic Derivatization and Formation of Related Compounds

This compound can be subject to further enzymatic modifications, leading to the formation of related compounds. These derivatization reactions can include glycosylation, where sugar moieties are attached to the sterol structure. For example, a this compound glycoside, specifically this compound 3-[glucosyl-(1->2)-glucosyl-(1->2)-glucoside], has been identified. uni.lu Enzymatic derivatization is a common mechanism in plants and other organisms to alter the properties, solubility, and biological activity of natural products. mdpi.commdpi.comtaylorfrancis.comtaylorandfrancis.com While specific enzymatic pathways for the comprehensive derivatization of this compound are still being elucidated, the presence of glycosylated forms indicates the involvement of glycosyltransferases.

This compound can also be involved in oxidative transformations, particularly during storage or under certain environmental conditions. researchgate.net These oxidation reactions can lead to the formation of various oxidized sterol products.

Isolation, Purification, and Advanced Analytical Characterization of Chondrillasterol

Extraction Methodologies from Diverse Biological Matrices

The initial step in obtaining chondrillasterol is its extraction from the biological material where it is present. This compound has been identified in various plant sources, including the leaves of Vernonia adoensis nih.govnih.govaphrc.orgresearchgate.net, Centratherum punctatum researchgate.netresearchgate.net, and the tubers of Momordica cochinchinensis thieme-connect.com, as well as in marine sponges like Ircinia mutans mpg.de. Phytosterols (B1254722), including this compound, are lipid-soluble compounds, necessitating specific extraction methods. Traditional techniques such as Soxhlet extraction and maceration are commonly employed for isolating these compounds from complex mixtures mdpi.com.

Considerations for Solvent Extraction and Yield Optimization

Solvent extraction is a fundamental technique for isolating bioactive compounds from plant materials. The choice of solvent significantly impacts the yield of the extracted compounds nih.gov. For the extraction of this compound and other phytochemicals from Vernonia adoensis leaves, acetone (B3395972) has been used as a solvent nih.govresearchgate.net. The dried plant extract is typically dissolved in a minimum quantity of a suitable solvent, such as methanol (B129727), often with warming to ensure complete dissolution nih.gov.

Optimizing solvent extraction involves considering factors such as solvent type, extraction time, temperature, and solvent-to-solid ratio nih.govconscientiabeam.comresearchgate.net. Different solvents exhibit varying efficiencies in extracting different compounds based on their polarity. For instance, studies on other plant extracts have shown that polar solvents like ethanol (B145695) and water can yield higher amounts of extracts compared to less polar solvents like petroleum ether and chloroform, depending on the target compounds nih.gov. Accelerated solvent extraction (ASE) is a modern technique that utilizes high temperature and pressure to enhance extraction efficiency, often resulting in higher yields in shorter times compared to conventional methods like maceration and Soxhlet extraction nih.govmdpi.com. Response surface methodology (RSM) can be applied to optimize these parameters for maximizing the yield of target compounds conscientiabeam.comresearchgate.net.

Chromatographic Separation and Purification Strategies for this compound

Following extraction, chromatographic techniques are essential for separating this compound from other compounds present in the crude extract and achieving a high level of purity. Column chromatography and preparative thin-layer chromatography are commonly used methods.

Applications of Column Chromatography for Fractionation

Column chromatography is a widely used technique for purifying compounds from mixtures orgchemboulder.comchromtech.com. It involves a stationary phase, typically a solid adsorbent like silica (B1680970) gel, packed into a vertical column, and a mobile phase, a liquid solvent, that flows through the column orgchemboulder.comutahtech.edu. The separation is based on the differential affinities of the compounds in the mixture for the stationary and mobile phases orgchemboulder.com.

In the isolation of this compound from Vernonia adoensis, column chromatography using silica gel as the stationary phase has been successfully employed nih.govaphrc.orgresearchgate.net. The crude extract, adsorbed onto silica gel, is loaded onto the column nih.gov. Gradient elution, using a mobile phase that changes in polarity over time, is a common strategy to separate compounds with varying affinities to the stationary phase nih.govchromtech.com. For instance, a gradient of hexane, ethyl acetate, and methanol has been used to elute compounds from the silica gel column during the isolation of this compound nih.gov. Fractions are collected as the solvent drips from the column, and their composition is typically monitored using thin-layer chromatography (TLC) nih.govorgchemboulder.com. Fractions showing similar TLC profiles are pooled together nih.gov.

Interactive Table 1: Example of Column Chromatography Elution Profile (Illustrative based on typical procedures)

| Fraction Pool | Eluent Composition (Hexane:Ethyl Acetate:Methanol) | TLC Profile (Number of Spots) | Notes |

| P1-P5 | 100:0:0 to 90:10:0 | Multiple | Less polar compounds |

| P6-P10 | 80:20:0 to 70:30:0 | Multiple | |

| F10 | 60:40:0 | Two | Contains target compound and impurity nih.gov |

| P11-P15 | 50:50:0 to 40:60:0 | Multiple | |

| P16 | 30:70:0 | One | Potentially pure compound (minute quantity) nih.gov |

| P17-P20 | 20:80:0 to 0:0:100 | Multiple | More polar compounds |

Note: This table is illustrative and based on the description of column chromatography procedures, particularly from reference nih.gov. The exact composition and number of fractions can vary depending on the specific plant extract and experimental conditions.

Preparative Thin-Layer Chromatography Techniques

Preparative thin-layer chromatography (Prep TLC) is a valuable technique for further purifying compounds from fractions obtained through column chromatography, especially when dealing with smaller quantities or mixtures of compounds nih.govaphrc.orgresearchgate.netrochester.edu. Prep TLC utilizes thicker layers of stationary phase (typically silica gel) on larger plates compared to analytical TLC rochester.edu.

In the isolation of this compound, preparative TLC has been used to further separate mixed compounds present in fractions obtained from column chromatography nih.govaphrc.orgresearchgate.net. The mixed compounds are applied as a thin line on the Prep TLC plate rochester.edu. After development with a suitable solvent system, the separated compounds appear as bands rochester.edu. These bands can be visualized using UV light or by spraying with a visualizing agent (like 5% sulphuric acid) followed by heating nih.govrochester.edu. The silica gel containing the desired compound band is then scraped off the plate rochester.edu. The compound is eluted from the scraped silica gel using a polar solvent, and the solvent is then evaporated to obtain the purified compound rochester.edu.

Spectroscopic and Spectrometric Approaches for this compound Structural Elucidation

Once a pure compound is isolated, spectroscopic and spectrometric techniques are employed to determine its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by providing detailed information about the carbon-hydrogen framework and the arrangement of atoms jchps.comresearchgate.net. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely used.

In the characterization of this compound, NMR spectroscopy has been extensively used for structural identification nih.govnih.govaphrc.orgresearchgate.netresearchgate.net. The proton and carbon-13 NMR spectra of the isolated compound are compared to published literature data for this compound to confirm its identity nih.govresearchgate.net. Two-dimensional (2D) NMR experiments, such as H-COSY, HSQC, HMBC, and NOESY, provide crucial connectivity information between atoms, aiding in the complete assignment of the molecular structure researchgate.net. For instance, supplementary material in research articles often includes NMR spectra (¹H, ¹³C, and 2D NMR) that were used for the structural elucidation of isolated this compound researchgate.net.

Interactive Table 2: Typical NMR Data for this compound (Illustrative based on spectral data usage)

| Type of NMR | Information Provided | Application in this compound Elucidation |

| ¹H NMR | Number and types of protons, their chemical environment, and coupling interactions | Identifying proton signals and their neighbors |

| ¹³C NMR | Number and types of carbon atoms, their chemical environment | Identifying carbon signals and functional groups |

| H-COSY | Correlation between coupled protons | Establishing proton-proton connectivities |

| HSQC | Correlation between protons and the carbons they are attached to | Assigning proton and carbon signals to specific positions |

| HMBC | Correlation between protons and carbons two or three bonds away | Identifying long-range connectivities and quaternary carbons |

| NOESY | Through-space correlation between protons | Determining relative stereochemistry and spatial arrangement |

Note: This table provides a general overview of how different NMR techniques contribute to structural elucidation. Specific chemical shifts and coupling constants are detailed in original research articles that report the isolation and characterization of this compound.

Mass spectrometry is another vital technique used in conjunction with NMR to determine the molecular weight and fragmentation pattern of the isolated compound, further supporting the structural assignment nih.govnih.govaphrc.orgresearchgate.net. GC-MS can also be used to identify compounds, including this compound, in complex mixtures researchgate.netnist.govnist.gov.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass Spectrometry (MS) is a powerful analytical technique used to identify and characterize chemical compounds by measuring the mass-to-charge ratio (m/z) of ions nih.gov. In the context of this compound analysis, MS plays a crucial role in determining its molecular weight and providing information about its structure through fragmentation patterns researchgate.netmsu.edu.

The molecular ion peak in a mass spectrum corresponds to the intact molecule that has been ionized, typically by the loss of an electron, forming a radical cation nih.govspectroscopyonline.com. This peak provides the molecular weight of the compound nih.govlibretexts.org. For small molecules like this compound (molecular weight 412.7 g/mol ) , the m/z value of the molecular ion is usually equivalent to its mass, assuming a single charge nih.gov.

MS studies have been employed to elucidate the structure of this compound researchgate.net. High-resolution MS analyzers, such as time-of-flight (ToF) and Orbitrap instruments, can provide the elemental composition of molecular ions and their fragments, which is invaluable for structural characterization mdpi.com. Fragmentation of the protonated or deprotonated molecules in MS can yield further structural information mdpi.com. The pattern of these fragment ions is unique to each compound and can be compared to spectral libraries for identification msu.edu.

Gas Chromatography-Mass Spectrometry (GC-MS) in Phytochemical Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation capabilities of Gas Chromatography (GC) with the identification power of Mass Spectrometry (MS) lancashire.ac.uklcms.cz. This technique is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds in complex mixtures lancashire.ac.uk. GC-MS is particularly effective in phytochemical profiling, which involves the identification and quantification of the various chemical compounds present in plant extracts researchgate.netsaspublishers.com.

In GC-MS analysis, the sample is first separated into its individual components based on their boiling points and interaction with the stationary phase in the GC column lancashire.ac.uklcms.cz. As each separated component elutes from the GC column, it enters the MS detector, where it is ionized and fragmented msu.edulancashire.ac.uk. The resulting mass spectrum for each compound is then compared to spectral libraries, such as the WILEY library, to identify the compound researchgate.netijcrt.org.

GC-MS has been extensively used to identify this compound in various plant extracts as part of phytochemical profiling studies researchgate.netresearchgate.netresearchgate.netijcrt.orgresearchgate.netnih.govnih.gov. For example, GC-MS analysis of the methanolic extracts of different parts of Centratherum punctatum revealed the presence of this compound among other phytocompounds researchgate.netresearchgate.net. Similarly, this compound has been identified through GC-MS analysis in the non-polar extracts of Albizia adianthifolia and Pterocarpus angolensis nih.govnih.gov, as well as in ethanol extracts of white pumpkin seeds (Cucurbita maxima) ijcrt.org.

GC-MS analysis provides not only the identification of compounds but also their relative abundance in the sample, often reported as a percentage of the total peak area researchgate.net. This allows researchers to understand the phytochemical composition of different plant sources and identify major components saspublishers.comresearchgate.net.

Data from GC-MS analysis in phytochemical profiling studies often include a list of identified compounds, their retention times, and their percentage area. While specific detailed data tables for this compound's MS fragmentation or GC retention time across various studies were not consistently available in a format suitable for direct interactive table generation from the search results, the research findings confirm the routine application of GC-MS for its identification and profiling in plant extracts researchgate.netresearchgate.netresearchgate.netijcrt.orgresearchgate.netnih.govnih.gov.

Illustrative GC-MS Phytochemical Profile Excerpt (Hypothetical Data)

| Peak No. | Compound Name | Retention Time (min) | Peak Area (%) |

| ... | Stigmasterol (B192456) | XX.XX | Y.YY |

| ... | This compound | YY.YY | Z.ZZ |

| ... | Phytol | WW.WW | X.XX |

| ... | Lanosteryl acetate | VV.VV | W.WW |

| ... | Other compounds | ... | ... |

This type of data table is typical in GC-MS based phytochemical studies, indicating the presence and relative proportion of this compound within a complex mixture.

Investigation of Chondrillasterol S Biological Activities and Associated Molecular Mechanisms Preclinical in Vitro

Evaluation of Antimicrobial and Anti-Biofilm Efficacy

Chondrillasterol has demonstrated notable in vitro activity against several bacterial pathogens, including those commonly associated with infections. Its effects extend beyond simple growth inhibition to the modulation and disruption of bacterial biofilms.

In Vitro Growth Inhibition Studies Against Bacterial Pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa)

In vitro studies have shown that this compound can inhibit the growth of bacterial pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. For instance, one study reported that this compound exhibited growth inhibition percentages of 25%, 38%, and 65% against S. aureus, K. pneumoniae, and P. aeruginosa, respectively. researchgate.netnih.govnih.govaphrc.org These findings suggest that P. aeruginosa may be particularly susceptible to the antibacterial effects of this compound compared to the other tested strains. researchgate.netnih.govnih.govaphrc.org

Data on the percentage inhibition of bacterial growth by this compound are summarized in the table below:

| Bacterial Pathogen | Percentage Growth Inhibition | Source |

| Staphylococcus aureus | 25% | researchgate.netnih.govnih.govaphrc.org |

| Klebsiella pneumoniae | 38% | researchgate.netnih.govnih.govaphrc.org |

| Pseudomonas aeruginosa | 65% | researchgate.netnih.govnih.govaphrc.org |

Another study using different methodologies reported minimum inhibitory concentration (MIC) values for this compound against various bacterial strains, with values ranging from 1.25 to 3.125 mg/mL. researchgate.netresearchgate.net

Mechanisms of Biofilm Modulation: Inhibition of Formation and Disruption of Mature Biofilms

Beyond inhibiting bacterial growth, this compound has been shown to modulate bacterial biofilms, which are structured communities of microorganisms embedded in a self-produced matrix that confer increased resistance to antimicrobial agents. researchgate.netmdpi.com Research indicates that this compound can both inhibit the formation of new biofilms and disrupt pre-formed mature biofilms. researchgate.netnih.govnih.govaphrc.org

Specifically, studies on Pseudomonas aeruginosa biofilms have provided detailed insights into this compound's activity. This compound was found to completely inhibit the formation of P. aeruginosa biofilms at a concentration of 100 µg/mL. researchgate.netnih.govnih.govaphrc.org Furthermore, it demonstrated the ability to completely disrupt mature P. aeruginosa biofilms at a significantly lower concentration of 1.6 µg/mL. researchgate.netnih.govnih.govaphrc.orgresearchgate.net This suggests that this compound may be more potent in eradicating established biofilms than in preventing their initial formation. researchgate.net The inhibition of biofilm formation by this compound appears to be concentration-dependent, and it has been suggested that this suppression may be linked to the inhibition of bacterial growth. nih.gov

The mechanism by which this compound inhibits biofilm formation might involve interfering with processes such as microbial membrane structures, peptidoglycan synthesis, and/or modulating quorum sensing. nih.gov However, one study investigating the antibacterial mechanism on P. aeruginosa found that this compound did not cause significant nucleic acid leakage, suggesting that its primary mode of action may not be through direct membrane disruption leading to leakage of cellular contents. nih.gov

Data on the effect of this compound on P. aeruginosa biofilms are summarized below:

| Biofilm Activity | Concentration (µg/mL) | Effect | Source |

| Inhibition of Formation | 100 | Complete inhibition | researchgate.netnih.govnih.govaphrc.org |

| Disruption of Mature Biofilm | 1.6 | Complete disruption | researchgate.netnih.govnih.govaphrc.orgresearchgate.net |

This compound as a Template for Novel Antimicrobial Agent Development

The observed antibacterial and anti-biofilm activities of this compound in preclinical in vitro studies highlight its potential as a lead compound for the development of new antimicrobial agents. researchgate.netnih.govnih.govaphrc.org The ability to target both planktonic bacteria and their more resistant biofilm forms is particularly valuable in combating persistent infections. nih.gov Plant-derived compounds like this compound are being explored as potential sources of new antimicrobial agents with possibly novel mechanisms of action to address the growing issue of antibiotic resistance. nih.gov

Modulation of Specific Cellular Processes and Molecular Targets

In addition to its antimicrobial properties, research has explored the effects of this compound on specific cellular processes and molecular targets, including cell membrane integrity, signal transduction pathways, and enzyme activity.

Involvement in Cell Membrane Integrity and Signal Transduction Pathways

The cell membrane is a critical component of cellular integrity and plays a key role in signal transduction, allowing cells to respond to external stimuli and maintain homeostasis. frontiersin.org While some antibacterial agents target bacterial cell membranes, leading to protein or nucleic acid leakage, one study specifically investigating the effect of this compound on P. aeruginosa membrane integrity did not find evidence of significant nucleic acid leakage. nih.gov This suggests that if this compound affects membrane integrity, it may do so through mechanisms other than causing substantial leakage of cellular contents.

Signal transduction pathways involve the transmission of signals across the cell membrane, often initiated by the binding of external molecules to membrane receptors, leading to a cascade of intracellular events. nih.gov While the search results broadly mention the importance of cell membrane integrity and signal transduction pathways in cellular function and as targets for bioactive compounds frontiersin.orgnih.govresearchgate.net, specific detailed research findings directly linking this compound to the modulation of particular signal transduction pathways in the context of its antimicrobial or other observed activities were not prominently found within the provided search snippets. Some natural compounds have been reported to interfere with membrane integrity and signal transduction pathways scispace.com, but a direct mechanistic link for this compound requires further investigation.

Exploration of Other Reported Biological Activities

Beyond its potential in specific therapeutic areas, this compound has demonstrated a range of other biological activities in in vitro models, including antioxidant, anti-inflammatory, antiviral, and antiproliferative effects.

Antioxidant Activity Assessment

In vitro studies have assessed the antioxidant potential of this compound using various methods. Antioxidant activity is crucial for neutralizing free radicals and reducing oxidative stress, which is implicated in numerous diseases. Research indicates that this compound can exhibit free radical scavenging activity. For instance, studies evaluating the antioxidant capacity of plant extracts containing this compound have utilized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the Ferric Reducing Antioxidant Power (FRAP) assay. frontiersin.orgphcogj.com These methods measure the ability of a compound to donate a hydrogen atom or an electron to stabilize free radicals or reduce ferric ions.

While specific IC50 values directly attributed to isolated this compound in these assays can vary depending on the source and purity, the presence of this compound in extracts showing significant antioxidant activity suggests its contribution to this effect. phcogj.com For example, a study on Codonopsis clematidea extracts, which contain this compound, found a correlation between the total phenolic and flavonoid content and antioxidant capacity, as measured by DPPH, ABTS, and FRAP assays. phcogj.com Although this study highlights the collective effect of compounds in the extract, it supports the potential of this compound, as a component, to possess antioxidant properties. Another study on Autranella congolensis extract, also containing this compound, reported potent antioxidant activity with low IC50 values in various radical scavenging systems, comparable to standards. researchgate.net

Antiproliferative Activity in Cellular Models

This compound has been investigated for its antiproliferative activity in various cellular models, primarily focusing on cancer cell lines. Antiproliferative activity refers to the ability of a substance to inhibit cell growth and division.

Studies have indicated that this compound can exert antiproliferative effects on certain cancer cell lines in vitro. For example, research on the root bark extract of Zanthoxylum paracanthum, which contains stigmasterol (B192456) (a related sterol) and other compounds, showed antiproliferative activity against human breast cancer (HCC 1395) and human prostate cancer (DU 145) cell lines. uonbi.ac.ke While this study highlights the activity of the extract and other isolated compounds like canthin-6-one (B41653) and stigmasterol, it underscores the interest in sterols for their potential in cancer cell growth inhibition. Another search result mentions this compound in the context of evaluating the cytotoxic and in vitro growth inhibitory activity in human cancer cells. csic.es Although specific data on this compound's potency (e.g., IC50 values) against particular cell lines is not extensively provided in the snippets, the mention of its investigation in this area suggests its potential as an antiproliferative agent in preclinical in vitro studies. csic.es The evaluation of antiproliferative activity in cellular models often involves assessing cell viability or proliferation after treatment with varying concentrations of the compound. uonbi.ac.kemdpi.com

Summary of In Vitro Biological Activities

| Biological Activity | In Vitro Evidence | Relevant Assays/Models |

| Antioxidant | Suggested by presence in active extracts; correlation with phenolic content. phcogj.com | DPPH, ABTS, FRAP assays. frontiersin.orgphcogj.com |

| Anti-inflammatory | Indicated in studies of extracts containing this compound; less direct evidence for isolated compound in snippets. mdpi.com | Inhibition of protein denaturation, pro-inflammatory enzymes (COX, PLA2). mdpi.com |

| Antiviral | No direct in vitro evidence for isolated this compound in provided snippets. | Assays measuring inhibition of viral replication or cytopathic effects in cell cultures. frontiersin.orgjidc.orgscielo.sa.cr |

| Antiproliferative | Investigated in human cancer cell lines. csic.es Suggested by studies on extracts containing related sterols. uonbi.ac.ke | Cell viability assays, growth inhibition assays in cancer cell lines (e.g., HCC 1395, DU 145). uonbi.ac.kemdpi.com |

Structure Activity Relationship Sar Studies and Chemical Modification of Chondrillasterol

Fundamental Principles and Methodologies Employed in Chondrillasterol SAR Research

SAR research on compounds like this compound involves correlating structural characteristics with observed biological effects. collaborativedrug.com Methodologies typically include the synthesis of a series of derivatives or analogs with specific structural alterations. oncodesign-services.com These modified compounds are then subjected to biological assays to measure their activity. oncodesign-services.com By comparing the activities of the different compounds, researchers can deduce which parts of the molecule are crucial for its efficacy. oncodesign-services.com Both experimental and computational methods are employed in SAR studies. oncodesign-services.com Experimental approaches involve biological assays to measure activity against a target, while computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use mathematical models to predict activity based on molecular descriptors. oncodesign-services.comscirp.orgresearchgate.net QSAR models can utilize various statistical techniques, including linear and non-linear regression and artificial neural networks, to find correlations between physicochemical properties and biological activity. scirp.orgchemmethod.com

Correlation of Specific Structural Features with Biological Efficacy

Understanding the relationship between specific structural features of this compound and its biological efficacy is crucial for developing more potent or selective derivatives. This involves examining the impact of modifications to both the side chain and the sterol nucleus.

Impact of Side Chain Chirality (C24) and Stereochemistry on Biological Activity

The side chain of sterols, particularly the stereochemistry at the C24 position, plays a significant role in their biological activity and how they interact with biological systems. frontiersin.orgresearchgate.net Chiral centers, like the one at C24 in this compound, can lead to the existence of stereoisomers (enantiomers or diastereomers) that may exhibit different biological properties. unimi.itslideshare.netmichberk.com In the context of sterols, the configuration at C24 is often described as either C24α or C24β, depending on the orientation of the alkyl group. frontiersin.orgresearchgate.net While some sterols have a C24α configuration (e.g., sitosterol, stigmasterol), others, including this compound and poriferasterol (B1240314), have a C24α configuration with an ethyl group. frontiersin.orgresearchgate.net The stereochemistry at chiral centers can influence target binding, metabolism, and distribution of a compound. unimi.itslideshare.net Differences in stereochemistry can lead to variations in pharmacological activity, potency, selectivity, and even toxicity. slideshare.netmichberk.com Studies on other chiral natural compounds have shown that stereochemistry can significantly impact activity, sometimes due to stereoselective uptake by transport systems. unimi.it The specific impact of the C24 stereochemistry on the biological activity of this compound itself is a key area of investigation in SAR studies.

Influence of Sterol Nucleus Modifications on Compound Potency

The sterol nucleus, the core four-ring structure of this compound, can be chemically modified to alter the compound's biological potency. Modifications to the steroid nucleus have been explored in the development of various biologically active molecules, including anticancer agents. nih.gov These modifications can involve changes to the ring structure, the introduction or removal of functional groups, or alterations in the saturation of the rings. For instance, modifications in the B-ring of the steroid nucleus, such as in B-nor steroids where a carbon atom is absent, can significantly impact biological activity. researchgate.net Similarly, the presence and position of double bonds within the nucleus, as well as the presence of hydroxyl groups (like the one at C-3 in this compound), are known to influence sterol activity and interactions with biological membranes and enzymes. smolecule.comscience.gov Research on sterol analogs, such as those derived from didehydroepiandrosterone, has demonstrated that modifications to the steroidal structure can yield compounds with potent cytotoxic effects. nih.gov SAR studies on this compound derivatives would investigate how similar modifications to its sterol nucleus affect its specific biological activities, such as antimicrobial or anti-biofilm properties, which have been observed for this compound. researchgate.netnih.gov

Chemical Synthesis and Evaluation of this compound Derivatives and Analogs

The study of this compound's SAR necessitates the chemical synthesis of its derivatives and analogs. This allows for targeted modifications and subsequent biological evaluation to understand the structure-activity relationships.

Chemosynthetic Routes to Novel this compound-Based Structures

Chemosynthesis provides the means to create novel compounds based on the this compound structure that may not be readily available from natural sources or through simple isolation. Various chemical reactions and strategies are employed to modify the sterol nucleus or the side chain of this compound. nih.gov These can include reactions such as oxidation, esterification, or the introduction of new functional groups. smolecule.comchiet.edu.eg The synthesis of sterol analogs often involves multi-step routes starting from readily available sterols or other synthetic building blocks. nih.govresearchgate.net For example, the synthesis of spinasterol, a related phytosterol, has been achieved from stigmasterol (B192456) through double bond migration. researchgate.net The development of efficient chemosynthetic routes is crucial for producing sufficient quantities of this compound derivatives for comprehensive biological evaluation. nih.gov

Biomimetic Synthesis Strategies Inspired by this compound Biosynthesis

Biomimetic synthesis is a strategy that aims to emulate natural biosynthetic processes to construct complex molecules. engineering.org.cnwikipedia.orgnih.gov This approach can be particularly valuable for synthesizing natural products like this compound, providing insights into their formation in nature and potentially offering more efficient or stereoselective synthetic routes. engineering.org.cnnih.gov Sterol biosynthesis in plants and algae involves a series of enzymatic transformations starting from precursors like squalene (B77637). engineering.org.cnwikipedia.org Biomimetic strategies can involve mimicking key steps in this pathway, such as polyene cyclization reactions, which are crucial for forming the sterol ring system. engineering.org.cnwikipedia.org While specific biomimetic synthesis routes for this compound were not detailed in the search results, the general principles of biomimetic synthesis, inspired by the biosynthesis of other natural products including steroids and triterpenoids, are applicable. engineering.org.cnwikipedia.orgchemrxiv.org Emulating the proposed biosynthetic pathway of this compound could lead to the development of novel and potentially more sustainable synthetic methods for this compound and its analogs. engineering.org.cnnih.gov

Future Directions and Advanced Research Perspectives on Chondrillasterol

Computational Approaches in Chondrillasterol Research and Drug Design

Computational approaches, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools for predicting the bioactivity of compounds like this compound and guiding the design of novel analogs. nih.govtaylorandfrancis.com

Molecular Docking and In Silico Prediction of Bioactivity

Molecular docking is a technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a target protein. researchgate.netbiointerfaceresearch.com This can provide insights into the potential biological targets of this compound and the nature of its interactions at the molecular level. In silico prediction of bioactivity involves using computational models to estimate the biological effects of a compound based on its chemical structure. nih.govjhas-bwu.com These methods can help prioritize compounds for experimental testing, potentially reducing the time and cost associated with drug discovery. nih.govtaylorandfrancis.com

While specific studies on molecular docking of this compound to various protein targets were not extensively detailed in the search results, the general principles of molecular docking and in silico bioactivity prediction are highly relevant to this compound research. researchgate.netbiointerfaceresearch.comnih.govjhas-bwu.comtjnpr.org These techniques can be applied to investigate this compound's potential interactions with enzymes involved in disease pathways or with receptors that could mediate its observed biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Optimization

QSAR modeling aims to establish mathematical relationships between the structural properties of a series of compounds and their biological activity. fiveable.memdpi.com By developing QSAR models for this compound and its derivatives, researchers can identify the key structural features that contribute to its activity. fiveable.me This information can then be used to rationally design and synthesize novel this compound analogs with improved potency, selectivity, or other desirable properties. fiveable.meschrodinger.com QSAR models can also be used to predict ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for assessing the drug-likeness of a compound. fiveable.me

QSAR modeling involves calculating various molecular descriptors that represent the chemical, physical, and structural properties of the compounds. fiveable.mefrontiersin.org These descriptors are then correlated with the measured biological activity using statistical methods. mdpi.com The resulting QSAR models can be used to predict the activity of new, untested compounds. fiveable.me The application of QSAR to this compound research could facilitate the optimization of its potential biological activities, such as its reported antibacterial and antibiofilm properties. nih.govresearchgate.net

Advanced Analytical Techniques for Metabolomics and Isotopic Labeling Studies of this compound Pathways

Advanced analytical techniques are essential for comprehensive studies of this compound metabolism and biosynthesis. Metabolomics, the large-scale study of metabolites within a biological system, can provide a snapshot of the metabolic state and identify changes in metabolite levels in response to various conditions. crick.ac.uknumberanalytics.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are widely used in metabolomics. nih.govnih.gov

Isotopic labeling studies, using stable isotopes like 13C, 15N, or 2H, are powerful tools for tracing metabolic pathways and quantifying metabolic fluxes. crick.ac.uknumberanalytics.comnih.govnih.govcreative-proteomics.com By administering isotopically labeled precursors, researchers can track the incorporation of the label into this compound and its metabolic intermediates. crick.ac.uknumberanalytics.com This allows for the elucidation of the specific biosynthetic route and the determination of the rates at which different steps in the pathway occur. nih.govcreative-proteomics.com Isotopic labeling coupled with high-resolution MS can provide detailed information about the structure and dynamics of metabolic networks involving this compound. nih.gov These techniques can help confirm proposed biosynthetic pathways and identify previously unknown metabolic transformations of this compound.

Broader Ecological and Biotechnological Applications of this compound

Beyond its potential as a bioactive compound, this compound has broader ecological and biotechnological relevance. As a phytosterol, it is a component of plant cell membranes and plays a role in maintaining membrane structure and fluidity. Phytosterols (B1254722) are also found in algae and sponges. pnas.orgnih.govmdpi.com

Ecologically, the presence of this compound in marine sponges suggests potential roles in the interaction between sponges and their environment, including possible defensive functions or roles in symbiotic relationships with microorganisms. Research on sponge microbiomes has indicated the presence of steroid biosynthesis genes in associated bacteria, suggesting a potential contribution to the host's sterol profile. nih.gov The ecological functions of sterols in microbial communities, including stress alleviation and membrane integrity, are areas of ongoing research. rsc.org

From a biotechnological perspective, organisms that produce this compound, such as certain algae and sponges, could be explored as potential sources for its sustainable production. Microalgae, in particular, are being investigated as sustainable biofactories for high-value lipids, including phytosterols. researchgate.net Understanding the genetic and environmental factors that influence this compound production in these organisms could lead to optimized cultivation strategies for increased yields. muni.cz Furthermore, the potential biological activities of this compound, such as its antibacterial properties, highlight its potential for applications in various industries, including pharmaceuticals and potentially in environmental biotechnology, such as in bioremediation efforts where microbial metabolism of sterols might be relevant. nih.govresearchgate.nete3s-conferences.org

Q & A

Q. How can researchers distinguish chondrillasterol from its stereoisomer spinasterol using spectroscopic methods?

Methodological Answer: this compound (24β-ethyl-5α-cholesta-7,22-dien-3β-ol) and spinasterol (24α-ethyl-5α-cholesta-7,22-dien-3β-ol) are C-24 epimers, requiring high-resolution NMR for differentiation. Key spectral distinctions include:

- C-26/C-27 methyl groups : In this compound, these appear as doublets at δ 0.83 and 0.85, whereas spinasterol shows shifts at δ 0.80 and 0.85 .

- C-28 methyl group : Spinasterol exhibits a slightly downfield shift compared to this compound .

- Mass spectrometry : Compare fragmentation patterns, particularly for side-chain derivatives, to confirm stereochemistry .

Q. What are the structural features of this compound confirmed by spectral analysis?

Methodological Answer: Structural elucidation relies on integrating multiple spectroscopic techniques:

- ¹H/¹³C NMR : Identifies double bonds at C-7 and C-22 (δ 5.3–5.5 for olefinic protons) and hydroxyl group position (δ 3.5–3.7 for C-3β-OH) .

- UV/IR spectroscopy : Confirms conjugated diene systems (λmax ~242 nm) and hydroxyl stretching (~3400 cm⁻¹) .

- High-field NMR (400 MHz) : Resolves stereochemical details, such as the 24β-ethyl configuration, through coupling constants and NOE correlations .

Q. What protocols are recommended for isolating this compound from natural sources?

Methodological Answer: Isolation involves:

Extraction : Use non-polar solvents (e.g., hexane/ethyl acetate) on plant material (e.g., Albizia glaberrima root bark).

Chromatography : Fractionate via silica gel column chromatography, followed by HPLC with a C18 column for purification .

Validation : Confirm purity using TLC (Rf comparison) and LC-MS (m/z 412.7 for [M+H]⁺) .

Note: Document all steps rigorously for reproducibility, adhering to journal guidelines for experimental details .

Advanced Research Questions

Q. What methodological considerations are critical when assessing this compound’s antiproliferative effects?

Methodological Answer: For in vitro bioactivity studies:

- Cell line selection : Use validated cancer models (e.g., HeLa, HL60) with appropriate controls (e.g., untreated cells, solvent-only groups) .

- Dose-response analysis : Test concentrations spanning 1–50 μM to calculate IC₅₀ values. For example, this compound derivatives showed IC₅₀ = 4.6–8.3 μM in HL60 cells .

- Assay specificity : Combine MTT/WST-1 assays with apoptosis markers (e.g., caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects .

Q. How can researchers resolve contradictions in reported bioactivities of this compound (e.g., anti-diabetic vs. anticancer)?

Methodological Answer: Address discrepancies through:

- Comparative assays : Test this compound in parallel models (e.g., glucose uptake assays for diabetes vs. cancer proliferation assays) under standardized conditions .

- Mechanistic studies : Use RNA sequencing or proteomics to identify target pathways (e.g., AMPK for anti-diabetic activity; p53 for antiproliferative effects) .

- Pharmacokinetic analysis : Evaluate bioavailability and metabolite formation, as structural modifications (e.g., glycosylation) may alter bioactivity .

Q. What advanced techniques validate the stereochemistry of this compound derivatives?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration, particularly for synthetic analogs .

- CD spectroscopy : Compare experimental circular dichroism with computational predictions (e.g., for 3β-OH and side-chain conformers) .

- Molecular docking : Simulate interactions with sterol-binding proteins (e.g., NPC1L1 for cholesterol absorption studies) to infer stereochemical relevance .

Data Contradiction & Reproducibility

Q. How should researchers address variability in spectral data for this compound across studies?

Methodological Answer:

- Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and internal references (e.g., TMS) for NMR .

- Cross-validate : Compare data with published spectra in repositories like PubChem (CID 5283663) .

- Report anomalies : Note solvent effects or impurities in supplementary materials to aid interpretation .

Q. What strategies ensure reproducibility in this compound bioactivity studies?

Methodological Answer:

- Cell culture protocols : Adhere to ATCC guidelines for passage numbers and mycoplasma testing .

- Compound stability : Store this compound in inert atmospheres (-20°C under argon) to prevent oxidation .

- Data transparency : Share raw datasets (e.g., flow cytometry plots, NMR FIDs) in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.